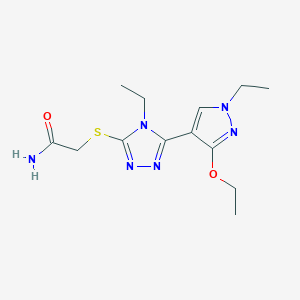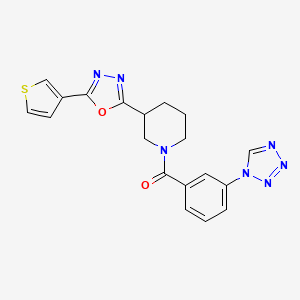
2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, a member of the thioacetamide class, combines a triazole ring with a pyrazole structure, forming a unique molecule that has garnered attention in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
One typical synthetic route involves the reaction between 3-ethoxy-1-ethyl-1H-pyrazole-4-carbonitrile and 5-mercapto-4-ethyl-4H-1,2,4-triazole in the presence of a base.
This reaction is carried out under anhydrous conditions, typically in an inert atmosphere such as nitrogen to prevent unwanted side reactions.
Industrial Production Methods:
For large-scale production, the key is optimizing the reaction conditions to maximize yield and purity. This involves adjusting factors such as temperature, reaction time, and the concentration of reagents.
Continuous flow reactors are often used in industrial settings to ensure a consistent and controlled reaction environment.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: It can undergo oxidation to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions at the triazole ring or pyrazole ring are also common.
Common Reagents and Conditions:
For oxidation, reagents like hydrogen peroxide or m-chloroperoxybenzoic acid are used.
Reduction can be achieved using reagents such as sodium borohydride.
Substitution reactions often involve halogenated compounds as electrophiles.
Major Products:
Oxidation products include sulfoxides and sulfones.
Reduction yields the corresponding sulfide.
Substitution reactions produce various substituted triazoles and pyrazoles.
Aplicaciones Científicas De Investigación
Chemistry:
Used as a building block for the synthesis of more complex molecules.
Acts as a ligand in coordination chemistry.
Biology:
Potential as an antimicrobial agent due to its unique structural properties.
Studied for enzyme inhibition effects in various biological pathways.
Medicine:
Investigated for its antitumor properties.
Industry:
Used in the development of agrochemicals.
Utilized in the synthesis of specialty chemicals with unique properties.
Mecanismo De Acción
The compound typically exerts its effects by binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of enzymes, block receptor sites, or interfere with the normal biological pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Thioacetamide
1,2,4-Triazole derivatives
Pyrazole derivatives
That's a pretty deep dive into the world of this specific compound! Anything specific you want to explore further within this topic?
Propiedades
IUPAC Name |
2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O2S/c1-4-18-7-9(12(17-18)21-6-3)11-15-16-13(19(11)5-2)22-8-10(14)20/h7H,4-6,8H2,1-3H3,(H2,14,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLDRZFODKPCEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C2=NN=C(N2CC)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-cyclopropyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2530659.png)
![Prop-2-enyl 5-(4-ethoxy-3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2530660.png)
![2-(3,4-dimethoxyphenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2530661.png)
![N-[1-(4-Fluorophenyl)-2-methoxyethyl]prop-2-enamide](/img/structure/B2530663.png)
![4-bromo-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B2530667.png)

![(4-Methylphenyl)(2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepin-9-yl)methanone](/img/structure/B2530670.png)

![3-phenyl-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2530672.png)

![(Z)-ethyl 7-methyl-3-oxo-5-((E)-styryl)-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2530674.png)
![N-(cyclopropylmethyl)-1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2530680.png)
